Although the synthesis of 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide is not described, the papers discuss the synthesis of related PAMs. For example, the synthesis of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and its analogs involves reacting a substituted benzoic acid with a substituted pyrazole in the presence of a coupling reagent [].
CPPHA appears to act at a novel allosteric site on both mGluR1 and mGluR5, distinct from the binding site of negative allosteric modulators like 2-methyl-6-(phenylethynyl)pyridine (MPEP) []. Mutations at this novel site abolish CPPHA's potentiating effect without impacting the action of other known PAMs [].
CDPPB and its analogs, on the other hand, seem to interact with the MPEP binding site []. Their potentiating effect is antagonized by ligands occupying this site, and mutations eliminating MPEP binding also abolish their effects [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2